4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 323.61 g/mol. This compound features a brominated pyridine ring linked to a morpholine moiety through an ethyl group. It is primarily utilized in scientific research due to its potential biological activities and applications in organic synthesis.
The synthesis of 4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride typically involves a nucleophilic substitution reaction. The general synthetic route includes the following steps:
In industrial settings, similar methods may be adapted for large-scale production, incorporating continuous flow reactors to enhance efficiency and yield.
The molecular structure of 4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride can be represented by its canonical SMILES notation: C1COCCN1CCOC2=NC=C(C=C2)Br.Cl. The InChI Key for this compound is QQIDGKXRQNWGRR-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride can undergo several types of chemical reactions:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Amines | Presence of a base (e.g., triethylamine) |
The mechanism of action for 4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride involves its interaction with specific biological targets. The brominated pyridine ring can bind to enzymes and receptors, potentially inhibiting their activity. Additionally, the morpholine moiety may enhance solubility and facilitate better interaction with biological systems, allowing effective delivery to target sites within cells .
4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride has several significant applications in scientific research:
This compound exemplifies how modifications in molecular structure can lead to diverse applications across multiple scientific fields.
The synthesis of 4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride (CAS 1427195-05-8) relies on sequential functionalization of two key precursors: 5-bromo-2-hydroxypyridine and morpholine. The canonical route involves:
Alternative pathways include:
Table 1: Key Intermediates in Synthesis
| Intermediate | CAS Number | Role in Synthesis |
|---|---|---|
| 5-Bromo-2-chloropyridine | 53939-30-3 | Electrophile for ether formation |
| 2-(5-Bromopyridin-2-yloxy)ethanol | 212961-34-7 | Bridging unit for morpholine conjugation |
| 4-(2-Hydroxyethyl)morpholine | 622-40-2 | Nucleophile for final coupling |
Etherification and alkylation steps are efficiency bottlenecks. Catalytic optimization addresses this:
Microwave irradiation (150 W, 120°C) reduces alkylation time from 12 hours to 25 minutes while increasing yield to 89% [3].
Adherence to green chemistry principles is critical:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5